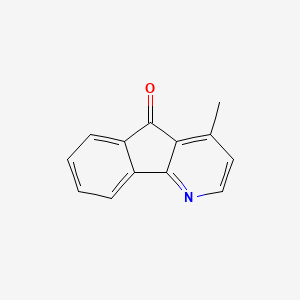

Onychine

Descripción general

Descripción

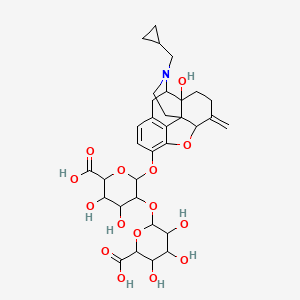

Onychine is a natural product found in Unonopsis spectabilis, Onychium contiguum, and other organisms with data available.

Aplicaciones Científicas De Investigación

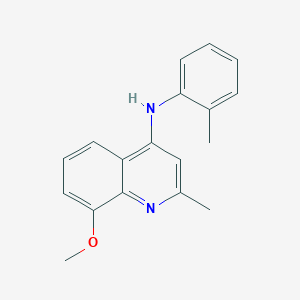

Synthesis and Biological Activity

Onychine is a 4-azafluorenone alkaloid primarily found in the Annonaceae family. It exhibits various pharmacological activities including antifungal, antibacterial, anticancer, and antimalarial properties. Its synthesis involves complex methods like intramolecular cyclizations, multicomponent reactions, and microwave-assisted reactions. However, accessing new derivatives often requires toxic catalysts and harsh conditions, highlighting the need for more environmentally friendly synthesis methods (Gomes, de Souza, & Facchinetti, 2020).

Antimycotic Applications

A concise and efficient synthesis method for this compound, an antimycotic alkaloid, was developed using the vinylogous aza-Morita-Baylis-Hillman reaction. This synthesis pathway is significant for its potential in developing antimycotic treatments (Clary & Back, 2010).

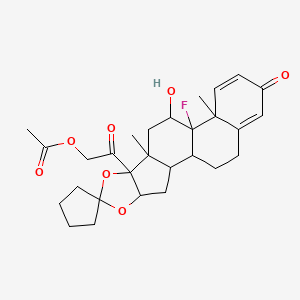

Hybrid Antifungal Applications

The hybridization of this compound with the antifungal azole eberconazole resulted in a compound that showed moderate antifungal activity, differing from other azoles by not inhibiting ergosterol biosynthesis (Dombeck & Bracher, 2005).

Cardiovascular Applications

Onychin, derived from this compound, inhibits the proliferation of vascular smooth muscle cells (VSMCs) by regulating the cell cycle, potentially offering therapeutic value for cardiovascular diseases (Yang et al., 2005).

Endothelial Cell Protection

Onychin was found to protect endothelial cells from oxidative stress-induced apoptosis, suggesting its potential in preventing endothelial injury (Tuo et al., 2004).

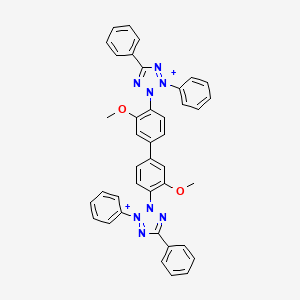

Antimicrobial and Antimalarial Activities

This compound and its analogs, isolated from Polyalthia debilis, demonstrated significant antimicrobial and antimalarial activities, indicating their potential for medicinal applications (Prachayasittikul et al., 2009).

Propiedades

Número CAS |

58787-04-5 |

|---|---|

Fórmula molecular |

C13H9NO |

Peso molecular |

195.22 g/mol |

Nombre IUPAC |

4-methylindeno[1,2-b]pyridin-5-one |

InChI |

InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |

Clave InChI |

LTVBTVOAUQJJEV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |

SMILES canónico |

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |

Otros números CAS |

58787-04-5 |

Sinónimos |

5H-indeno(1,2-b)pyridin-5-one onychine |

Origen del producto |

United States |

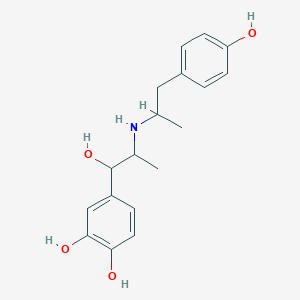

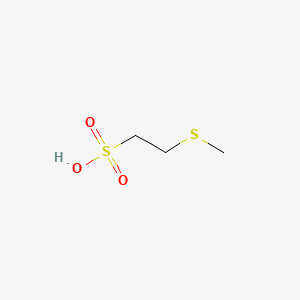

Synthesis routes and methods I

Procedure details

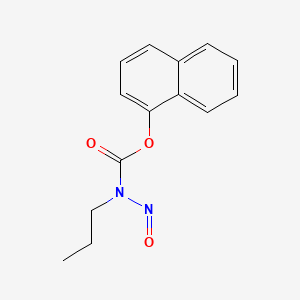

Synthesis routes and methods II

Procedure details

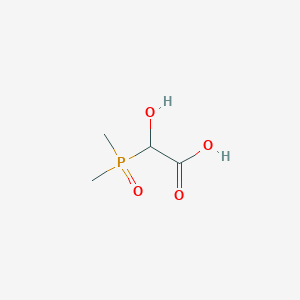

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate](/img/structure/B1222196.png)